
3-Fluorophenylboronic acid
Overview
Description
3-Fluorophenylboronic acid (C₆H₆BFO₂) is an organoboron compound featuring a phenyl ring substituted with a fluorine atom at the meta position and a boronic acid (-B(OH)₂) group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable carbon-carbon bonds, enabling the synthesis of complex organic molecules, pharmaceuticals, and materials . The fluorine substituent enhances its electronic properties, increasing reactivity while maintaining steric accessibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Fluorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions. These reactions are conducted under mild conditions, making them suitable for large-scale production. The use of palladium catalysts ensures high yields and selectivity in the formation of the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Formation of 3-fluorophenol.
Reduction: Formation of 3-fluorobenzene.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
3-FPBA is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the electronic properties of the boronic acid, making it a superior reagent for these transformations .
Deboronation Reactions
In addition to its role in cross-coupling reactions, 3-FPBA can undergo deboronation, which is crucial for the removal of boron-containing groups from organic molecules. This property allows for the fine-tuning of molecular structures in synthetic chemistry .
Material Science
Conductive Polymers and COFs
3-FPBA serves as a building block in the development of conductive polymers and covalent organic frameworks (COFs). Its unique properties enable the design of materials with specific conductivity and structural characteristics. These materials are essential for applications in electronics and energy storage systems .
Lithium-Ion Battery Electrolytes
Research indicates that incorporating 3-FPBA into lithium-ion battery electrolytes can enhance conductivity. This application is particularly relevant for improving the performance and efficiency of batteries used in electric vehicles and portable electronics .
Biomedical Applications
Fluorescent Sensors for Glucose Detection
3-FPBA has been integrated into fluorescent sensor systems designed to detect glucose levels in biological samples. By forming inclusion complexes with cyclodextrins, these sensors exhibit enhanced fluorescence upon interaction with glucose, allowing for sensitive detection methods that are crucial in diabetes management .
Boron Neutron Capture Therapy (BNCT)
In cancer treatment, 3-FPBA derivatives are being explored for their potential use in BNCT. This therapy utilizes boron compounds to selectively target tumor cells, where they capture neutrons to produce localized cytotoxic effects. The fluorinated derivatives improve the pharmacokinetic properties of these compounds, enhancing their therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 3-Fluorophenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with palladium catalysts to form carbon-carbon bonds. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
3-Chloro-4-fluorophenylboronic acid
- Structure : Chlorine (3-position) and fluorine (4-position) substituents.
- Reactivity: Dual halogenation enhances electron-withdrawing effects, improving cross-coupling efficiency compared to mono-substituted analogs.
- Applications : Preferred in reactions requiring high regioselectivity, such as synthesizing agrochemical intermediates .
- Key Difference : Higher reactivity than 3-Fluorophenylboronic acid due to synergistic electronic effects of Cl and F .
2-Chloro-4-fluorophenylboronic acid
- Structure : Halogens at 2- and 4-positions.
- Reactivity : Ortho-chlorine creates steric hindrance, reducing reaction rates compared to meta-substituted this compound .
Functionalized Derivatives with Non-Halogen Groups
3-((Dimethylamino)methyl)phenylboronic acid
- Structure: Dimethylamino (-N(CH₃)₂) group at the meta position.
- Reactivity: The amino group increases electron density, altering reactivity in pH-dependent reactions.
- Applications : Drug development (e.g., protease inhibitors) due to its ability to interact with biological targets .
- Key Difference : Broader biomedical utility than this compound, which is more specialized in cross-coupling .
3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid
- Structure : Hydroxyl (-OH) and trifluoromethyl (-CF₃) groups.
- Reactivity : Hydroxyl enables hydrogen bonding, while -CF₃ enhances lipophilicity and metabolic stability.
- Applications : Targeted drug delivery systems and enzyme inhibition studies .
Structural Analogs with Extended Moieties
4-Bromoacetyl-3-fluorophenylboronic acid
- Structure : Bromoacetyl (-COCH₂Br) group at the para position.
- Reactivity : Electrophilic bromoacetyl group facilitates covalent binding to enzymes.
- Applications : Irreversible enzyme inhibitors in kinase studies .
- Key Difference : Unique irreversible inhibition mechanism, unlike the reversible interactions of this compound .
3-(3-Fluorobenzylcarbamoyl)phenylboronic acid
- Structure : Fluorobenzylcarbamoyl (-CONHCH₂C₆H₄F) group.
- Reactivity : The carbamoyl linker enhances specificity for diol-containing biomolecules (e.g., sugars).
- Applications : Glycobiology research and biosensor development .
Electronic and Steric Modifications
3-(Pentafluorosulfanyl)phenylboronic acid
- Structure : Pentafluorosulfanyl (-SF₅) group.
- Reactivity : Strong electron-withdrawing effect accelerates oxidative addition in cross-coupling.
- Applications : Synthesis of electron-deficient aromatic systems .
- Key Difference : Higher electronic perturbation than this compound .
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
- Structure : Trifluoroethoxymethyl (-OCH₂CF₃) group.
- Reactivity : Improved solubility in fluorinated solvents and enhanced stability under acidic conditions.
- Applications : Fluorinated drug candidates (e.g., antiviral agents) .
Data Tables: Comparative Analysis
Table 2. Electronic Effects of Substituents
Substituent | Electronic Effect | Impact on Reactivity |
---|---|---|
-F (meta) | Moderate -I effect | Enhances cross-coupling rates |
-Cl (meta) | Strong -I effect | Increases oxidative addition |
-CF₃ | Strong -I effect | Improves metabolic stability |
-SF₅ | Extreme -I effect | Accelerates electron-deficient couplings |
Biological Activity
3-Fluorophenylboronic acid (3-FPBA) is a compound that has gained attention in various fields of biological research due to its unique chemical properties and potential applications in drug delivery, biosensing, and as a biochemical probe. This article explores the biological activity of 3-FPBA, highlighting its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C₆H₆BFO₂
- Molecular Weight : 139.92 g/mol
- CAS Number : 768-35-4
- Melting Point : 212-215 °C
- Solubility : High gastrointestinal absorption; not permeable to the blood-brain barrier .
This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols, a property that is exploited in various biochemical applications. This characteristic makes it a valuable component in the design of biosensors and drug delivery systems.
- Enzyme Inhibition :
- Biosensing Applications :
Spectroscopic Studies
A study conducted using Fourier-transform infrared (FT-IR) and Raman spectroscopy provided insights into the molecular structure and vibrational properties of 3-FPBA. The results indicated significant peaks associated with the functional groups present in the compound, confirming its structural integrity .
Drug Delivery Systems
3-FPBA has been integrated into supramolecular drug delivery systems. For instance, a glucose-responsive nanocluster was developed using phenylboronic acid modified β-cyclodextrin, which demonstrated effective insulin delivery in vitro. This system allows for controlled release based on glucose levels, showcasing potential for diabetes treatment .
Anticancer Activity
Research has indicated that phenylboronic acids, including 3-FPBA, exhibit antineoplastic properties. Computational studies suggest that these compounds may act as peptidyl transferase inhibitors and aminoacylase inhibitors, making them candidates for further investigation in cancer therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-fluorophenylboronic acid via Miyaura borylation?
- Methodological Answer : The Miyaura borylation reaction is typically performed using 3-fluorobromobenzene as the aryl halide precursor. Catalytic Pd(dppf)Cl₂ (1–5 mol%) and bis(pinacolato)diboron (1.1–1.5 equiv) in a mixed solvent system (e.g., DMF/H₂O or THF) at 80–100°C for 6–12 hours yield this compound. Purification involves aqueous workup (e.g., acid-base extraction) followed by recrystallization from ethanol or methanol .
- Key Data :
Parameter | Condition |
---|---|
Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |
Reaction Temperature | 80–100°C |
Solvent | DMF/H₂O or THF |
Yield | 70–85% (isolated) |
Q. How does the fluorination position (meta vs. para) influence the reactivity of phenylboronic acids in Suzuki-Miyaura couplings?
- Methodological Answer : The meta-fluorine substituent in this compound introduces steric and electronic effects that modulate cross-coupling efficiency. Fluorine’s electron-withdrawing nature reduces electron density at the boron center, potentially slowing transmetalation. However, meta-substitution minimizes steric hindrance compared to ortho-substituted analogs, allowing efficient coupling with aryl halides. Reaction optimization (e.g., ligand choice, base) is critical to counteract electronic deactivation .
Q. What are the recommended handling and storage conditions for this compound to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from moisture and light to avoid hydrolysis (yielding 3-fluorophenol) or oxidation. For experimental use, pre-dry solvents (e.g., THF over molecular sieves) and employ Schlenk techniques for moisture-sensitive reactions .
Advanced Research Questions
Q. How do DFT/B3LYP calculations explain the vibrational and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies (IR/Raman), molecular electrostatic potential (MEP), and frontier orbitals. Experimental FT-IR and FT-Raman spectra show strong B–O stretching at 1,350–1,380 cm⁻¹ and B–C bending at 680–720 cm⁻¹. The HOMO-LUMO gap (~5.2 eV) indicates moderate reactivity, consistent with its use in cross-coupling reactions .
- Key Data :
Property | DFT Prediction | Experimental Value |
---|---|---|
B–O Stretching (cm⁻¹) | 1,365 | 1,370 |
HOMO-LUMO Gap (eV) | 5.2 | N/A |
Q. What mechanisms underlie pH-dependent binding affinity variations of this compound in hydrogel systems?
- Methodological Answer : The boronic acid-diol interaction (critical for hydrogel self-healing) is pH-sensitive due to boron’s tetrahedral (B(OH)₄⁻, high pH) vs. trigonal (B(OH)₂, low pH) hybridization. At physiological pH (7.4), this compound exhibits a binding constant (K) of ~166 M⁻¹ with salicylate esters, decreasing to 57.3 M⁻¹ at pH 9.4. This pH dependence is leveraged in stimuli-responsive drug delivery systems .
Q. How do 11B and 19F NMR techniques resolve boron hybridization states in micellar systems containing this compound?
- Methodological Answer : 11B NMR detects tetrahedral boron (δ ~10 ppm) vs. trigonal boron (δ ~30 ppm), while 19F NMR monitors electronic effects from boron’s hybridization. In CTAB-based micelles, this compound shows a 19F chemical shift of -114 ppm (trigonal) at pH 7.4, shifting to -118 ppm (tetrahedral) at pH 9.4. These shifts correlate with rheological changes in worm-like micelles .
Q. What synthetic strategies mitigate protodeboronation side reactions during cross-coupling of this compound?
- Methodological Answer : Protodeboronation (loss of boron) is minimized by:
- Using Pd catalysts with strong σ-donor ligands (e.g., SPhos, XPhos).
- Avoiding protic solvents (e.g., H₂O) in non-aqueous reactions.
- Adding stabilizing agents (e.g., KF) to trap borate intermediates.
Reaction yields improve from ~50% to >80% under optimized conditions .
Q. How does 3-fluorophenyl substitution affect the antimicrobial activity of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : In Pseudomonas aeruginosa thymidylate kinase inhibitors, the 3-fluorophenyl group enhances membrane permeability via lipophilicity (logP ~2.5) and stabilizes π-π stacking with Tyr 156 in the active site (docking score: -9.2 kcal/mol). MIC values for 6-(3-fluorophenyl)imidazo derivatives are ~2 µg/mL, compared to >10 µg/mL for non-fluorinated analogs .
Q. Data Contradiction Analysis
Q. Why do reported pKa values for this compound vary between 8.4 and 8.7 across studies?
- Methodological Answer : Discrepancies arise from measurement techniques (e.g., potentiometry vs. 19F NMR) and solvent systems. For instance, 19F NMR in D₂O/CD₃CN (4:1) gives pKa 8.4, while UV-Vis titration in aqueous buffer reports pKa 8.7. Ionic strength and counterion effects (e.g., Na⁺ vs. K⁺) further influence results .
Properties
IUPAC Name |
(3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXQDJCZSVHEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370069 | |
Record name | 3-Fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-35-4 | |
Record name | 3-Fluorophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorphenylboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Boronic acid, B-(3-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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